

An In-depth Technical Guide to the IKK-2 Inhibitor: SC-514

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Compound of Interest

Compound Name: SC-514

Cat. No.: B1681516

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Core Summary

SC-514 is a potent, selective, and reversible small-molecule inhibitor of I κ B kinase 2 (IKK-2), a critical enzyme in the nuclear factor- κ B (NF- κ B) signaling pathway. By competitively binding to the ATP-binding site of IKK-2, **SC-514** effectively disrupts the canonical NF- κ B activation cascade. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein I κ B α , thereby sequestering the NF- κ B p65/p50 heterodimer in the cytoplasm and preventing its translocation to the nucleus. The ultimate consequence is the downregulation of NF- κ B-dependent gene expression, which includes a wide array of pro-inflammatory cytokines, chemokines, and other mediators of inflammation and cell survival. This targeted action makes **SC-514** a valuable research tool for investigating the role of the NF- κ B pathway in various physiological and pathological processes and a potential therapeutic agent for a range of inflammatory diseases and cancers.

Quantitative Data Presentation

The inhibitory activity of **SC-514** has been quantified in various experimental systems. The following tables summarize the key half-maximal inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of **SC-514** on IKK Isoforms

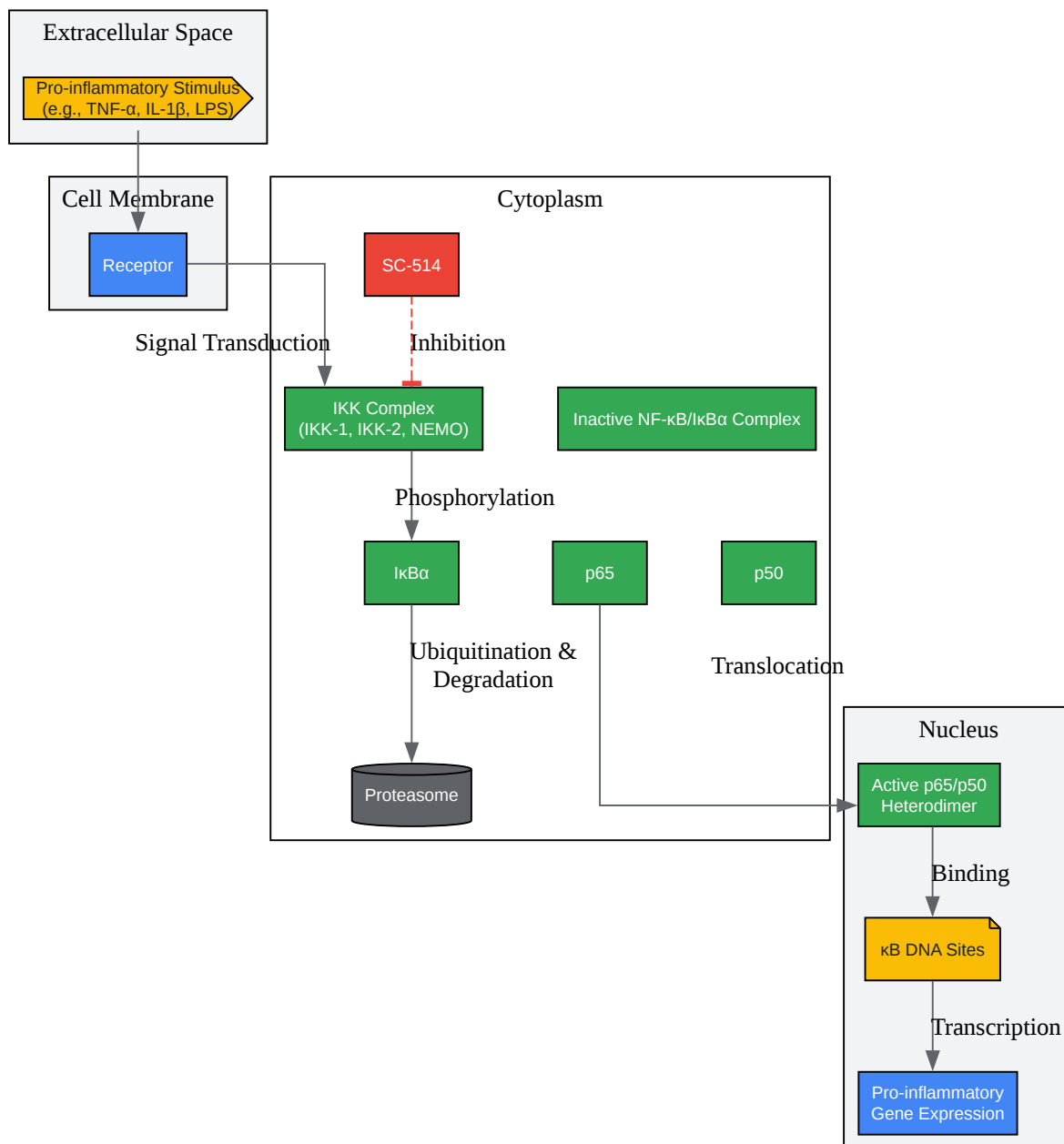
| Target | IC50 Value | Assay Conditions | Reference |
|---|-----------------------|--------------------------------------|---------------------|
| Recombinant Human IKK-2 | 3-12 μ M | Cell-free kinase assay | [1] |
| Recombinant Human IKK-2 | 11.2 μ M | Not specified | [2] |
| Native IKK Complex | 6.1 \pm 2.2 μ M | Immunoprecipitated from cell lysates | [2] |
| Recombinant Human IKK-1/IKK-2 Heterodimer | 2.7 \pm 0.7 μ M | Cell-free kinase assay | [2] |
| IKK-1, IKK-i, TBK-1 | >200 μ M | Panel of 31 kinases | Not specified |

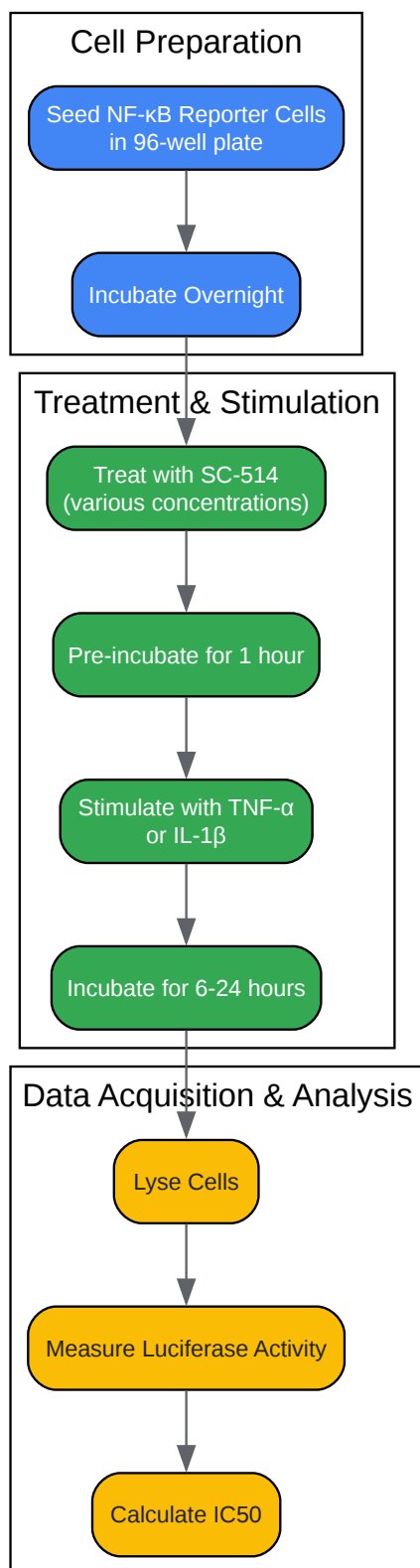
Table 2: Functional Inhibitory Activity of **SC-514** in Cellular Assays

| Biological Process | Cell Type | IC50 Value | Stimulus | Reference |
|--|---|------------|--------------|-----------|
| Inhibition of IL-6 Gene Expression | Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | 20 μ M | IL-1 β | [1] |
| Inhibition of IL-8 Gene Expression | Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | 20 μ M | IL-1 β | [1] |
| Inhibition of COX-2 Gene Expression | Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs) | 8 μ M | IL-1 β | [1] |
| Inhibition of RANKL-induced Osteoclastogenesis | RAW264.7 cells | <5 μ M | RANKL | [3] |

Signaling Pathway and Mechanism of Action

SC-514 exerts its function by directly targeting IKK-2 within the canonical NF- κ B signaling pathway. The following diagram illustrates this mechanism.





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